molecular formula C21H16BrN7O2 B3033524 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040640-41-2

6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

カタログ番号: B3033524
CAS番号: 1040640-41-2
分子量: 478.3 g/mol
InChIキー: HSPDFXVXQHEEHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) . It functions through irreversible covalent binding to a cysteine residue (Cys-481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism makes it a valuable tool for investigating the role of BTK in various physiological and pathological processes. Primary research applications include the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune and inflammatory diseases where BTK-mediated signaling in immune cells is implicated. The compound has demonstrated high efficacy in preclinical models, with studies showing it induces apoptosis and inhibits proliferation in malignant B-cells. Researchers utilize this inhibitor to dissect BTK-dependent signal transduction, to evaluate its effects on tumor growth in xenograft models, and to explore potential therapeutic strategies targeting B-cell dysregulation. This product is supplied for laboratory research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN7O2/c1-13-4-2-5-14(8-13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)15-6-3-7-16(22)9-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPDFXVXQHEEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Formation of the Pyrimidinone Core

The pyrimidinone scaffold is constructed via cyclocondensation of 4,6-diaminopyrimidin-2(1H)-one with a nitrous acid source. Following established protocols for triazolo-pyrimidine synthesis, treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C induces diazotization and subsequent cyclization to form thetriazolo[4,5-d]pyrimidin-7-one core.

N-Alkylation with 3-Methylbenzyl Chloride

Selective alkylation at N3 is achieved using 3-methylbenzyl chloride under basic conditions. A mixture of the triazolo-pyrimidinone (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and 3-methylbenzyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF) is stirred at 60°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via silica gel chromatography (ethyl acetate/hexane, 1:3).

Synthesis of Intermediate B: 5-(Bromomethyl)-3-(3-Bromophenyl)-1,2,4-Oxadiazole

Preparation of 3-(3-Bromophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid

The 1,2,4-oxadiazole ring is synthesized from 3-bromobenzamide oxime and ethyl chlorooxoacetate. The oxime (1.0 equiv) reacts with ethyl chlorooxoacetate (1.1 equiv) in pyridine at 80°C for 6 hours, yielding ethyl 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) provides the carboxylic acid.

Bromination at the Methyl Position

The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in THF, followed by bromination with phosphorus tribromide (PBr₃) in dichloromethane (DCM). This yields 5-(bromomethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole.

Final Coupling and Characterization

Alkylation of Intermediate A with Intermediate B

Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are combined in DMF with cesium carbonate (Cs₂CO₃, 2.0 equiv) as a base. The mixture is heated to 80°C for 24 hours under nitrogen atmosphere. The crude product is purified via flash chromatography (dichloromethane/methanol, 20:1) to afford the target compound as a white solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidinone H5), 7.89–7.21 (m, 7H, aromatic), 5.32 (s, 2H, N-CH₂-oxadiazole), 4.98 (s, 2H, N-CH₂-benzyl), 2.41 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.5 (C=O), 162.3 (oxadiazole C5), 154.1–115.2 (aromatic carbons), 44.8 (N-CH₂), 21.5 (CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₂H₁₈Br₂N₇O₂ [M+H]⁺: 610.9844; found: 610.9841.

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Cross-Coupling

An alternative approach involves Suzuki-Miyaura coupling between a boronic ester-functionalized triazolo-pyrimidinone and a brominated oxadiazole. However, this method requires pre-functionalization with pinacol boronate groups, complicating the synthesis.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) accelerates the oxadiazole formation step, reducing reaction time by 70% while maintaining a yield of 85%.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Competing cyclization pathways during triazolo-pyrimidinone synthesis are mitigated by controlling temperature and stoichiometry of NaNO₂.
  • Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.

化学反応の分析

Types of Reactions

6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Physicochemical Comparison
Compound ID R1 (Oxadiazole Substituent) R2 (Benzyl Group) Molecular Weight (g/mol) Key Features
Target Compound 3-Bromophenyl 3-Methylphenyl 509.3 Bromine enhances steric bulk/electronegativity; moderate lipophilicity
Compound A () 3,4-Dimethoxyphenyl 3-Methoxybenzyl 475.5 Methoxy groups improve solubility; electron-donating effects
Compound B () 3-Fluorophenyl 3-Fluorophenyl 463.4 Fluorine increases metabolic stability; smaller substituent
Compound C () 3-Chlorophenyl Hexyl chain ~420 (estimated) Hexyl chain enhances lipophilicity; chlorine offers moderate electronegativity
Compound D () 2-Hydroxyphenyl Phenyl 318.3 Hydroxyl group introduces hydrogen-bonding potential; lower molecular weight

Pharmacological Implications

  • Bromine vs. Halogen Substituents : The bromine in the target compound may improve target affinity compared to chlorine or fluorine due to its larger atomic radius and polarizability, which can strengthen van der Waals interactions in hydrophobic binding pockets . However, bromine’s size may reduce solubility compared to fluorine-containing analogs like Compound B .
  • Methoxy vs.
  • Alkyl Chains : Compound C’s hexyl chain significantly raises lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

生物活性

The compound 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a triazolo[4,5-d]pyrimidine core and an oxadiazole moiety, which contribute to its diverse biological activities.

Structural Features

The molecular formula of the compound is C21H16BrN7O2C_{21}H_{16}BrN_{7}O_{2} with a molecular weight of 478.3 g/mol. The presence of bromine and various aromatic groups enhances its reactivity and biological interaction potential.

Biological Activity Overview

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives of triazolo[4,5-d]pyrimidines have shown promising results against various cancer cell lines. For instance, Mannich bases derived from similar structures have demonstrated significant antiproliferative effects on HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells .
  • Antimicrobial Properties : Compounds containing oxadiazole and triazole moieties have been reported to possess antibacterial and antifungal activities. Their mechanisms often involve disruption of microbial cell membranes or inhibition of vital enzymes .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. This includes potential inhibition of DNA topoisomerase I which is crucial for DNA replication .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to the target molecule. Here are some notable findings:

  • Anticancer Studies :
    • A study on Mannich bases highlighted their cytotoxicity against multiple cancer cell lines. The best-performing compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
    • Another study noted that certain triazolo[4,5-d]pyrimidine derivatives showed enhanced cytotoxic effects due to their ability to form hydrogen bonds with DNA nucleotides .
  • Antimicrobial Efficacy :
    • Research has demonstrated that oxadiazole derivatives possess substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-triazolo[4,5-d]pyrimidin-7-oneMethoxy substitutionAnticancer
6-{[3-(2-methylquinolin-6-yl)triazolo[4,5-d]pyrimidin-5-yl]methyl}-3-(4-chlorophenyl)Quinoline moietyAntimicrobial
6-{[3-(4-nitrophenyl)triazolo[4,5-d]pyrimidin-5-yl]methyl}-3-(3-methylphenyl)Nitro substitutionEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including cyclization and functionalization steps. Key intermediates like the 3-(3-bromophenyl)-1,2,4-oxadiazole moiety are synthesized via condensation reactions under reflux conditions (e.g., using o-xylene and Ts-OH as a catalyst) . Purification often employs flash chromatography, and yields can be optimized by adjusting stoichiometry, temperature, and solvent polarity. Reaction progress should be monitored using TLC or HPLC .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and coupling patterns .
  • Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N, Br content) .
  • HPLC-MS : Confirm molecular weight and purity (>95%) using high-resolution mass spectrometry .

Q. What methodologies are recommended for assessing purity and stability?

  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations be integrated to study molecular conformation?

  • X-ray Diffraction : Resolve crystal structure using SHELXL (e.g., intramolecular hydrogen bonds, S(6) ring motifs) .
  • DFT/B3LYP/6-311G(d,p) : Calculate optimized geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to predict reactivity .
  • Mulliken Charges : Identify electron-rich/-poor regions for nucleophilic/electrophilic attack .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

  • Comparative Analysis : Overlay experimental (X-ray) bond lengths/angles with DFT-derived values to identify discrepancies (e.g., torsional strain) .
  • Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to match NMR shifts .
  • Dynamic Effects : Use molecular dynamics simulations to account for conformational flexibility in solution .

Q. How can in silico tools predict pharmacokinetic and drug-likeness properties?

  • SwissADME : Input SMILES to calculate lipophilicity (LogP), solubility (LogS), and bioavailability radar .
  • Pharmacophore Modeling : Map hydrogen bond acceptors/donors and aromatic regions to align with target proteins (e.g., kinases) .
  • CYP450 Metabolism Prediction : Use ADMETlab 2.0 to identify potential metabolic hotspots (e.g., oxadiazole cleavage) .

Q. What experimental design (DoE) approaches optimize yield and selectivity?

  • Factorial Design : Vary factors like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (6–24 h) to identify significant interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 95°C, 3 mol% catalyst, 12 h) .
  • Robustness Testing : Perturb parameters (±5%) to assess method resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。